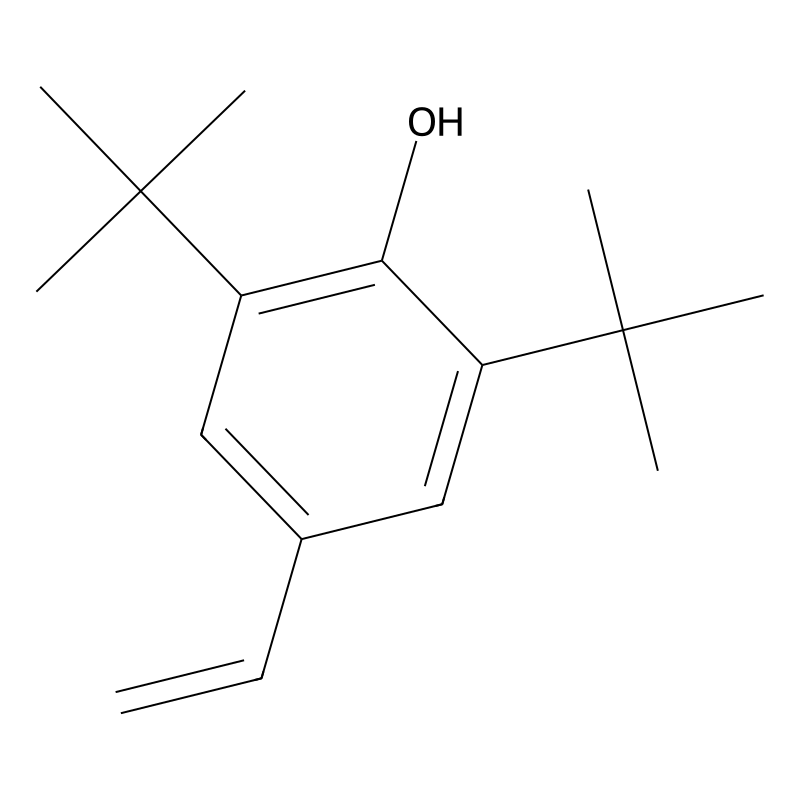2,6-Di-tert-butyl-4-vinylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synthesis and Characterization:
,6-Di-tert-butyl-4-vinylphenol (2,6-DTBP) is an organic compound synthesized through various methods, including Friedel-Crafts alkylation and Heck reactions. Researchers have employed 2,6-DTBP as a starting material for the synthesis of diverse functionalized molecules, including:
- Polymers: 2,6-DTBP can be incorporated into polymers, such as polyimides and polycarbonates, to enhance their thermal stability and mechanical properties [].
- Liquid Crystals: Due to its rigid structure and bulky tert-butyl groups, 2,6-DTBP serves as a valuable building block for the design of novel liquid crystals with specific properties [].
- Organic Light-Emitting Diodes (OLEDs): 2,6-DTBP derivatives have been explored as hole-transporting materials in OLEDs due to their efficient charge transport capabilities [].
Potential Applications:
Beyond its role as a synthetic intermediate, 2,6-DTBP possesses potential applications in various scientific research fields:
- Antioxidant Activity: Studies suggest that 2,6-DTBP exhibits antioxidant properties, potentially offering protection against oxidative stress-related diseases [].
- Biomedical Applications: Research has explored the use of 2,6-DTBP derivatives as potential drug carriers or imaging agents for targeted drug delivery and diagnostics [].
Ongoing Research:
Current research efforts involving 2,6-DTBP are focused on exploring its potential in:
- Development of new functional materials: Researchers continue to investigate the use of 2,6-DTBP in the design of advanced materials with improved properties for various applications, including electronics and optoelectronics.
- Understanding its biological effects: Further studies are needed to elucidate the potential therapeutic benefits and safety profile of 2,6-DTBP and its derivatives.
2,6-Di-tert-butyl-4-vinylphenol is an organic compound with the molecular formula C₁₆H₂₄O. It is characterized by a phenolic structure substituted with two tert-butyl groups at the 2 and 6 positions and a vinyl group at the 4 position. This compound is notable for its antioxidant properties, making it useful in various industrial applications.
- Oxidation: This compound can undergo oxidation to form quinone derivatives, which are significant in various chemical processes .
- Reactions with Metal Complexes: It reacts with palladium and nickel complexes to produce phosphaquinones and biquinones, respectively .
- Free Radical Reactions: The compound can also engage in free-radical polymerization, particularly with chloroprene, leading to various polymeric products .
The biological activity of 2,6-di-tert-butyl-4-vinylphenol includes:
- Antioxidant Properties: It exhibits significant antioxidant activity, which helps in protecting cells from oxidative stress. This property makes it valuable in food preservation and cosmetic formulations .
- Potential Anticancer Activity: Some studies suggest that this compound may have anticancer properties due to its ability to modulate cellular signaling pathways .
Several methods exist for synthesizing 2,6-di-tert-butyl-4-vinylphenol:
- Free-Radical Polymerization: The reaction of 2,6-di-tert-butyl-4-methylphenol with vinyl-containing reagents can yield the desired compound .
- Direct Alkylation: This involves the alkylation of phenolic compounds using tert-butyl bromide followed by vinylation through appropriate coupling reactions.
- Oxidative Coupling: Utilizing oxidants to couple phenolic precursors can also lead to the formation of this compound .
The applications of 2,6-di-tert-butyl-4-vinylphenol are diverse:
- Antioxidants: Widely used in plastics and rubber to prevent oxidative degradation.
- Food Industry: Employed as a food preservative due to its antioxidant properties.
- Cosmetics: Incorporated into formulations for skin protection against oxidative damage.
Studies on the interactions of 2,6-di-tert-butyl-4-vinylphenol reveal its compatibility with various biological systems and materials. Its antioxidant activity allows it to interact effectively with reactive oxygen species, thereby mitigating potential cellular damage. Additionally, its interactions with metal ions have implications for catalysis and material science .
Several compounds share structural similarities with 2,6-di-tert-butyl-4-vinylphenol. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,6-Di-tert-butylphenol | Two tert-butyl groups | Primarily acts as an antioxidant |
| 2,6-Di-tert-butyl-4-methylphenol | Two tert-butyl groups and a methyl group | Exhibits similar antioxidant properties |
| 2,6-Di-tert-butyl-4-isopropylphenol | Two tert-butyl groups and an isopropyl group | Different steric hindrance affecting reactivity |
Uniqueness of 2,6-Di-tert-butyl-4-vinylphenol
The presence of the vinyl group at the para position distinguishes 2,6-di-tert-butyl-4-vinylphenol from its analogs. This feature enhances its reactivity in polymerization processes while maintaining strong antioxidant capabilities. Its specific structure allows for unique applications in both chemical synthesis and biological contexts.








